molecular formula C10H14ClNO3 B13578242 4-Amino-3-(3-hydroxyphenyl)butanoicacidhydrochloride CAS No. 62253-70-7

4-Amino-3-(3-hydroxyphenyl)butanoicacidhydrochloride

Cat. No.: B13578242
CAS No.: 62253-70-7
M. Wt: 231.67 g/mol
InChI Key: NAMKZHSXCPZXFC-UHFFFAOYSA-N
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Description

4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a butanoic acid moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

62253-70-7

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

4-amino-3-(3-hydroxyphenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-6-8(5-10(13)14)7-2-1-3-9(12)4-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H

InChI Key

NAMKZHSXCPZXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)CN.Cl

Origin of Product

United States

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